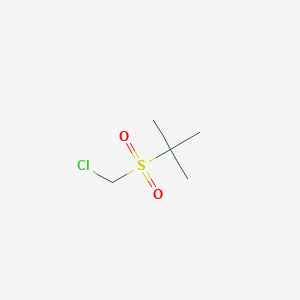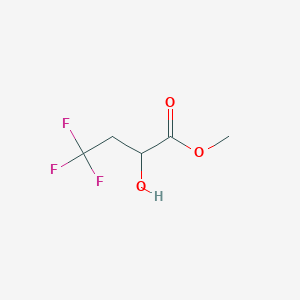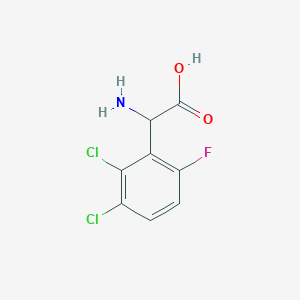
クロロメチルtert-ブチルスルホン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl tert-butyl sulfone is an organic compound that belongs to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Chloromethyl tert-butyl sulfone is particularly notable for its utility in organic synthesis and its role as an intermediate in various chemical reactions.
科学的研究の応用
Chloromethyl tert-butyl sulfone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its ability to form stable sulfone linkages.
Materials Science: It is employed in the creation of polymers and other materials with specific properties
作用機序
Target of Action
Chloromethyl tert-butyl sulfone is a versatile intermediate in organic synthesis . It primarily targets the formation of carbon-carbon bonds in chemical reactions . The compound’s role is to act as a reagent, facilitating the formation of these bonds .
Mode of Action
The mode of action of Chloromethyl tert-butyl sulfone involves its interaction with other organic groups in a chemical reaction . For instance, in the Suzuki–Miyaura cross-coupling reaction, Chloromethyl tert-butyl sulfone interacts with a palladium catalyst and an organoboron reagent . The compound’s interaction with these targets results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Chloromethyl tert-butyl sulfone affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway include the formation of new organic compounds .
Pharmacokinetics
As a chemical reagent, its bioavailability is primarily determined by its chemical properties and the conditions of the reaction it is involved in .
Result of Action
The result of Chloromethyl tert-butyl sulfone’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules or functional materials .
生化学分析
Biochemical Properties
Chloromethyl tert-butyl sulfone is known to participate in reactions at the benzylic position . It interacts with various biomolecules, including enzymes and proteins, through mechanisms such as free radical reactions and nucleophilic substitution . The nature of these interactions often involves the stabilization of adjacent carbanions .
Cellular Effects
Its role in reactions at the benzylic position suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Chloromethyl tert-butyl sulfone involves its participation in free radical reactions and nucleophilic substitution . It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Dosage Effects in Animal Models
Therefore, it is not possible to provide detailed information on threshold effects, toxic or adverse effects at high doses .
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl tert-butyl sulfone can be synthesized through several methods. One common approach involves the reaction of tert-butyl sulfinyl chloride with chloromethane in the presence of a base. This reaction typically occurs under mild conditions and yields chloromethyl tert-butyl sulfone as the primary product .
Industrial Production Methods
Industrial production of chloromethyl tert-butyl sulfone often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Chloromethyl tert-butyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
類似化合物との比較
Similar Compounds
- Chloromethyl phenyl sulfone
- Chloromethyl p-tolyl sulfone
- N,N-dimethyl chloromethane sulfonamide
Uniqueness
Chloromethyl tert-butyl sulfone is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selectivity is crucial .
Conclusion
Chloromethyl tert-butyl sulfone is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
特性
IUPAC Name |
2-(chloromethylsulfonyl)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2,3)9(7,8)4-6/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCJVIHBZWDFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24824-96-2 |
Source


|
| Record name | 2-chloromethanesulfonyl-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate](/img/structure/B2545203.png)
![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)
![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)



![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)

![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2545216.png)
